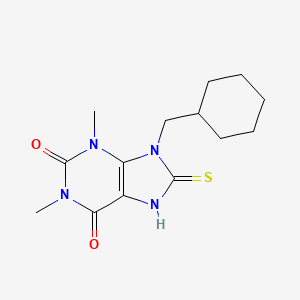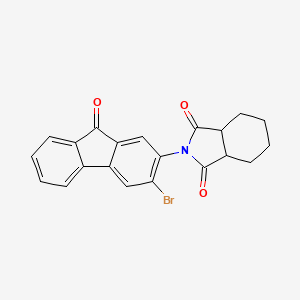
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to a hexahydroisoindole dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the fluorenone ring.
Cyclization: Formation of the hexahydroisoindole dione structure through cyclization reactions.
Coupling: Coupling the brominated fluorenone with the hexahydroisoindole dione.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole dione structure.
Substitution: The bromine atom in the fluorenone ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized fluorenone derivative, while substitution could introduce various functional groups at the bromine site.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceuticals. The presence of the fluorenone and isoindole dione moieties could impart biological activity, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its structural properties.
Mecanismo De Acción
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Isoindole Dione Derivatives: Compounds with similar isoindole dione structures.
Uniqueness
The uniqueness of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione lies in the combination of these two moieties, which might impart unique chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
6341-18-0 |
|---|---|
Fórmula molecular |
C21H16BrNO3 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2-(3-bromo-9-oxofluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H16BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-2,5-6,9-10,13-14H,3-4,7-8H2 |
Clave InChI |
CTDDVFKFAJLCJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C4C5=CC=CC=C5C(=O)C4=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


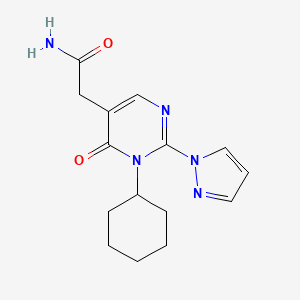
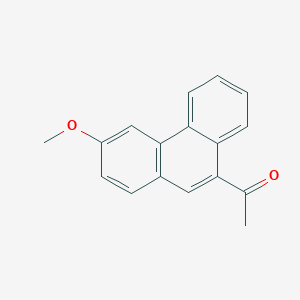

![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
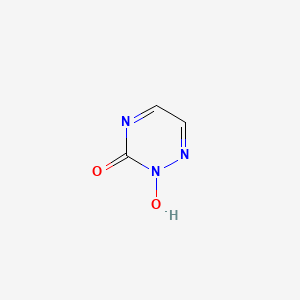
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
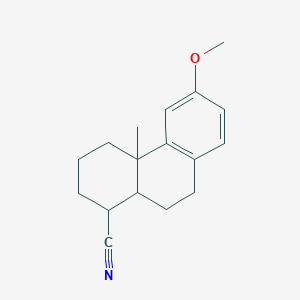
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
